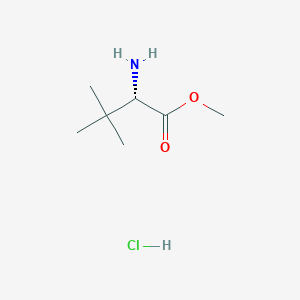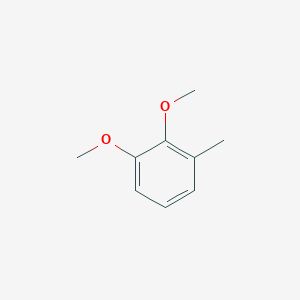![molecular formula C9H17NO2 B057116 1,4-二氧杂螺[4.5]癸-8-基甲胺 CAS No. 30482-25-8](/img/structure/B57116.png)
1,4-二氧杂螺[4.5]癸-8-基甲胺
描述
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine involves selective deketalization in acidic solution, using acetic acid as a catalyst under optimized conditions. This process results in a significant increase in the chromatographic yield of the target compound, showcasing its efficient production method (Zhang Feng-bao, 2006).
科学研究应用
应用概述
1,4-二氧杂螺[4.5]癸-8-基甲胺作为一个化学实体,可能没有在文献中以这个特定名称直接提及。然而,它的结构和功能类似物,或具有相似化学基序的化合物,已在科学研究的各个应用中得到探索。这些研究和综述突出了类似化合物在其环境科学、药理学和生物化学等领域的潜力和现有应用。
环境影响和毒理学
对类似化合物(如 1,4-二噁烷)的研究强调了了解化学物质的环境影响和毒理效应的重要性。例如,1,4-二噁烷已被确定为一种新兴的水污染物,由于其物理和化学特性,对修复提出了重大挑战。它强调了开发有效的去除方法和进一步了解其对人体健康影响的必要性 (Godri Pollitt 等人,2019)。
药理学研究
与 1,4-二氧杂螺[4.5]癸-8-基甲胺在结构上相关的化合物已被探索用于各种药理特性。例如,某些哌啶酮的发现和研究表明了潜在的抗肿瘤(抗癌)特性,突出了此类化合物在癌症治疗药物开发中的重要性 (Hossain 等人,2020)。
化学合成和药物开发
使用邻苯二胺合成和开发苯并二氮杂卓类化合物证明了特定化学骨架在药物化学中的相关性。此类研究有助于更广泛地了解生物活性化合物的合成途径,其中可能包括衍生物或与 1,4-二氧杂螺[4.5]癸-8-基甲胺在结构上相关的化合物 (Teli 等人,2023)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (if on skin, wash with plenty of soap and water) .
属性
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBYRQFXIBUGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449569 | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine | |
CAS RN |
30482-25-8 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-8-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30482-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

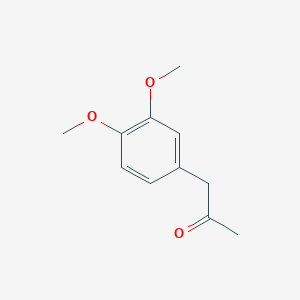
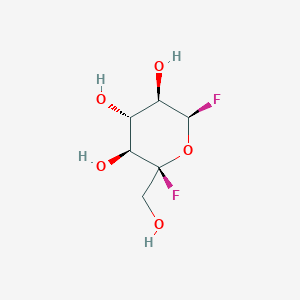




![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
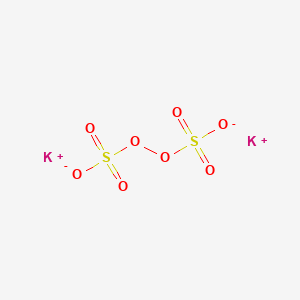
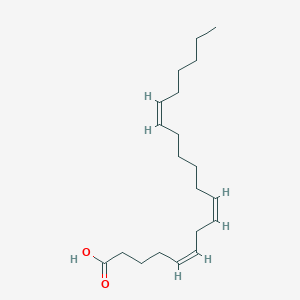
![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)

